molecular formula C24H29FN4O5 B2457505 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 896361-09-4

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2457505
CAS No.: 896361-09-4
M. Wt: 472.517
InChI Key: JDEUEQNIHSBUST-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C24H29FN4O5 and its molecular weight is 472.517. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structural features similar to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide have been synthesized and evaluated for their antimicrobial activity. For instance, Mishra and Chundawat (2019) reported on the synthesis of a series of compounds including piperazine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. One compound, in particular, showed potent activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) value of 12.5 μg/mL, demonstrating better inhibitory activity than the standard drug chloramphenicol (Mishra & Chundawat, 2019).

Neuropharmacology

Research on compounds structurally related to this compound has also explored their neuropharmacological applications. For example, Piccoli et al. (2012) investigated the effects of selective orexin receptor antagonists on compulsive food consumption in a binge eating model in rats. Their findings indicate a significant role for orexin-1 receptor mechanisms in binge eating, suggesting that selective antagonism at this receptor could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Herbicidal Activity

Another potential area of application for compounds similar to this compound is in the development of herbicides. Huang et al. (2005) synthesized a series of compounds and evaluated their herbicidal activity. Preliminary bioassay data showed that some compounds possess commercial levels of herbicidal activity comparable to other protox-inhibiting herbicides (Huang et al., 2005).

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O5/c25-18-3-5-19(6-4-18)28-9-11-29(12-10-28)20(15-27-24(32)23(31)26-8-1-13-30)17-2-7-21-22(14-17)34-16-33-21/h2-7,14,20,30H,1,8-13,15-16H2,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEUEQNIHSBUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCCO)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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